molecular formula C6H6F3NS B11909885 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)-

Cat. No.: B11909885
M. Wt: 181.18 g/mol
InChI Key: SICOCDHDHVUFDX-UHFFFAOYSA-N
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Description

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is an organic compound with the molecular formula C6H6F3NS and a molecular weight of 181.18 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an amine group and a trifluoroethyl group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- typically involves the introduction of the trifluoroethyl group to a thiophene derivative. One common method involves the reaction of 2-thiophenamine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is primarily related to its ability to interact with biological molecules through its amine and trifluoroethyl groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenamine, 5-(2,2,2-trifluoroethyl)- is unique due to the combination of the thiophene ring, amine group, and trifluoroethyl group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H6F3NS

Molecular Weight

181.18 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)thiophen-2-amine

InChI

InChI=1S/C6H6F3NS/c7-6(8,9)3-4-1-2-5(10)11-4/h1-2H,3,10H2

InChI Key

SICOCDHDHVUFDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)N)CC(F)(F)F

Origin of Product

United States

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